N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H17ClF3N3O2S2 and its molecular weight is 535.98. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study by Kerru et al. (2019) discussed the synthesis of novel thienopyrimidine linked rhodanine derivatives with significant antimicrobial potency. These compounds were found effective against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Kerru et al., 2019).
Antitumor Activity
Research by Hafez and El-Gazzar (2017) highlighted the synthesis of new thieno[3,2-d]pyrimidine derivatives, which exhibited potent anticancer activity against human cancer cell lines. This study underscores the potential of thieno[3,2-d]pyrimidine derivatives in cancer therapy (Hafez & El-Gazzar, 2017).
Antimicrobial Scaffold Development
The work by Hafez, El-Gazzar, and Zaki (2016) involved the synthesis of new spiro compounds with thieno[3,2-d]pyrimidine derivatives, showing antimicrobial activity. This research contributes to the development of new antimicrobial scaffolds (Hafez, El-Gazzar, & Zaki, 2016).
Synthesis of Heterocyclic Compounds
Harb, Hussein, and Mousa (2006) reported on the synthesis of thienopyridines and other fused derivatives, demonstrating the versatility of acetoacetanilides in heterocyclic synthesis. This research provides insights into the synthetic routes for creating complex heterocyclic compounds, which can have varied applications in pharmaceuticals and material science (Harb, Hussein, & Mousa, 2006).
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3N3O2S2/c25-17-10-9-13(11-16(17)24(26,27)28)29-19(32)12-34-23-30-21-20(15-7-4-8-18(15)35-21)22(33)31(23)14-5-2-1-3-6-14/h1-3,5-6,9-11H,4,7-8,12H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVPZDXXLQVCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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